molecular formula C5H6O4 B106260 5-Oxotetrahydrofuran-2-carboxylic acid CAS No. 4344-84-7

5-Oxotetrahydrofuran-2-carboxylic acid

Cat. No. B106260
CAS RN: 4344-84-7
M. Wt: 130.1 g/mol
InChI Key: QVADRSWDTZDDGR-UHFFFAOYSA-N
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Description

5-Oxotetrahydrofuran-2-carboxylic acid is a compound that falls within the category of furan carboxylic acids, which are of interest due to their potential applications in pharmaceuticals and polymers. The compound is characterized by a tetrahydrofuran ring with a carboxylic acid functionality and an oxo group. It is related to various other compounds that have been studied for their biological activity or as building blocks in organic synthesis.

Synthesis Analysis

The synthesis of 5-oxotetrahydrofuran-2-carboxylic acid derivatives has been approached through various methods. One method involves asymmetric oxidation of 3-aryl-2-hydroxycyclopent-2-en-1-ones, which yields enantiomerically enriched 2-aryl-5-oxotetrahydrofuran-2-carboxylic acids . Another approach is the enzymatic resolution of racemic esters to obtain optically active paraconic-acid derivatives, such as 4,4-dimethyl-5-oxo-tetrahydrofuran-3-carboxylic acid . Additionally, the synthesis of related furan carboxylic acids from 5-hydroxymethylfurfural (HMF) has been achieved using enzyme cascades that utilize the byproduct H2O2 for internal recycling .

Molecular Structure Analysis

The molecular structure of 5-oxotetrahydrofuran-2-carboxylic acid derivatives has been characterized using various spectroscopic techniques. For instance, the absolute configuration of 4,4-dimethyl-5-oxo-tetrahydrofuran-3-carboxylic acid and its esters was determined through a combination of experimental and theoretical investigations, including specific rotation computations and circular dichroism . The structure of related compounds, such as a new branched tetrahydrofurane δ-sugar amino acid, was assigned using extensive NMR analysis and mass spectrometry .

Chemical Reactions Analysis

The chemical reactivity of 5-oxotetrahydrofuran-2-carboxylic acid derivatives has been explored in various contexts. For example, the recyclization of 5-arylfuran-2,3-diones with cyanoacetic acid derivatives leads to the formation of 2-amino-5-(2-aryl-2-oxoethylidene)-4-oxo-1H-4,5-dihydrofuran-3-carboxylic acids . Additionally, the oxidation of 5-nitrofurfural results in the synthesis of 5-nitrofuran-2-carboxylic acid, demonstrating the versatility of furan derivatives in chemical transformations10.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-oxotetrahydrofuran-2-carboxylic acid and its derivatives are influenced by their molecular structure. The presence of electron-donating substituents affects the yield and enantioselectivity of the synthesis process . The enzymatic synthesis approaches also highlight the importance of the compound's reactivity, as seen in the sequential oxidation of HMF to furan-2,5-dicarboxylic acid using evolved aryl-alcohol oxidase . The study of tetrahydrofuran amino acids further reveals the impact of the tetrahydrofuran ring on the secondary structure of carbopeptoids derived from these compounds .

Scientific Research Applications

Unique Spiro Skeleton Synthesis

5-Oxotetrahydrofuran-2-carboxylic acids have been utilized in the synthesis of unique spiro skeletons, particularly 1,7-dioxa-2,6-dioxospiro[4.4]nonanes. This process involves indium-mediated allylation and subsequent in situ dehydration, resulting in compounds that have undergone diastereoselective iodocyclization. The relative stereochemistries of these compounds were ascertained through various analytical methods like single crystal X-ray structures and NMR experiments (Singh et al., 2006).

Asymmetric Synthesis

5-Oxotetrahydrofuran-2-carboxylic acids are also key in the asymmetric synthesis of 2-aryl derivatives. This process involves the asymmetric oxidation of 3-aryl-2-hydroxycyclopent-2-en-1-ones. The presence of electron-donating substituents affects both the yield and enantioselectivity of these syntheses (Jõgi et al., 2006).

Biosynthesis from Biomass-Derived Furans

A notable application of 5-oxotetrahydrofuran-2-carboxylic acid derivatives is in the biosynthesis of furan carboxylic acids from biomass-derived furans. This process involves enzyme-catalyzed reactions and has significant implications in the pharmaceutical and polymer industries. The process demonstrates high yields and efficient conversion, highlighting its industrial applicability (Jia et al., 2019).

Spirolactone Synthesis

These compounds are also employed in the synthesis of spirolactones via 1,3-dipolar cycloadditions. The process involves the use of methyl (S)-3-[(E)-cyanomethylidene]-2-oxotetrahydrofuran-5-carboxylate as a chiral dipolarophile, leading to the formation of spirolactones with significant diastereomeric excess. This method showcases the chemical diversity achievable with 5-oxotetrahydrofuran-2-carboxylic acid derivatives (Pirc et al., 2002).

Antibacterial Activity

Additionally, derivatives of 5-oxotetrahydrofuran-2-carboxylic acid, such as those isolated from endophytic fungi, have demonstrated potent antibacterial activity. This highlights the potential for these compounds in pharmaceutical applications, particularly as antibacterial agents (Ma et al., 2016).

Safety And Hazards

The compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust, washing contaminated skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves, protective clothing, eye protection, and face protection .

properties

IUPAC Name

5-oxooxolane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O4/c6-4-2-1-3(9-4)5(7)8/h3H,1-2H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVADRSWDTZDDGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)OC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701015885
Record name 5-Oxotetrahydrofuran-2-carboxylic acid
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Molecular Weight

130.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Oxotetrahydrofuran-2-carboxylic acid

CAS RN

4344-84-7
Record name 4344-84-7
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Record name 5-Oxotetrahydrofuran-2-carboxylic acid
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Record name 5-oxotetrahydrofuran-2-carboxylic acid
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Synthesis routes and methods

Procedure details

In 200 ml. of water is suspended 29.4 g. (0.2 M) of H.Glu.OH, and a solution of 16.8 g. (0.24 M) of sodium nitrite in 120 ml. of water and 120 ml. of 2N-H2SO4 are simultaneously added dropwise at room temperature over a period of about 90 minutes. The reaction mixture is allowed to stand for 12 hours. The water is distilled off under reduced pressure and hot acetone is added to the residue. The acetone is distilled off from the extract and the oily residue is purified by distillation under reduced pressure. The desired compound is obtained as a distillate between 170.0 and 175.0° C/O 5 mmHg. Yield 14.3 g. (55.0%); melting point: 50° C; optical rotation [α]D27 -11.4° (c=0.77, in 2N-NaOH).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Oxotetrahydrofuran-2-carboxylic acid
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Reactant of Route 6
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Citations

For This Compound
170
Citations
A Urquilla, DC Merrer, R Sumner, RW Denton - Synlett, 2021 - thieme-connect.com
… -3-oxopropyl)-3-phenyl-4,5-dihydro isoxazole-5-carboxylate, was rapidly transformed to the γ-lactone carboxylic acid, 2-(2-amino-2-phenylethyl)-5-oxotetrahydrofuran-2-carboxylic acid, …
Number of citations: 2 www.thieme-connect.com
A Jogi, A Paju, T Pehk, T Kailas, AM Müürisepp… - …, 2006 - thieme-connect.com
3-Aryl-2-hydroxycyclopent-2-en-1-ones, when subjected to asymmetric oxidation, result in enantiomerically enriched 2-aryl-5-oxotetrahydrofuran-2-carboxylic acids. Electron-donating …
Number of citations: 10 www.thieme-connect.com
D Bal, A Gryff‐Keller - Magnetic Resonance in Chemistry, 2002 - Wiley Online Library
… possible source of those misassignments is the fact that in strongly acidic aqueous solutions1partially undergoes a lactonization reaction to give 5-oxotetrahydrofuran-2-carboxylic acid (…
M Zamzow, H Höcker - Macromolecular Chemistry and Physics, 1994 - Wiley Online Library
… magnetic stirring bar, septum stopper and reflux condenser connected to an N, bubbler, was added 5,4 g (413 mmol) 5-oxotetrahydrofuran-2-carboxylic acid (6), followed by 40 mL THE …
Number of citations: 9 onlinelibrary.wiley.com
L Li, Z Guo, Q Zhang, T Xu, D Wang - Inorganic Chemistry Communications, 2010 - Elsevier
A novel unexpected oxovanadium(IV) complex, [VO(L)(Phen)] (H 2 L=2-((2-hydroxynaphthalen-1-yl)-methyleneamino)-5-oxotetrahydrofuran-2-carboxylic acid, Phen=1, 10-…
Number of citations: 42 www.sciencedirect.com
SG Levy, V Jacques, KL Zhou… - … Process Research & …, 2009 - ACS Publications
… The commercially available (S)-5-oxotetrahydrofuran-2-carboxylic acid 6 was converted to its acid chloride 7 using Vilsmeier reagent generated in situ from oxalyl chloride and catalytic …
Number of citations: 36 pubs.acs.org
A Paju, M Laos, A Jogi, M Päri, R Jäälaid, T Pehk… - Tetrahedron letters, 2006 - Elsevier
… According to the optical rotation, the absolute configuration of 8c is in accordance with that from our previous determinations of 2-methyl-5-oxotetrahydrofuran-2-carboxylic acid 3a 6b …
Number of citations: 21 www.sciencedirect.com
PR Nithya, S Manimegalai… - … of Biological Control, 2019 - search.ebscohost.com
… Metabolites, 5-Oxotetrahydrofuran-2-carboxylic acid and undecane were found to be specific to BR isolate. Macrocyclic gamma lactones were detected in culture filtrates of BR and BbI8…
Number of citations: 1 search.ebscohost.com
FM Muñiz, V Alcázar, F Sanz, L Simón… - 2010 - Wiley Online Library
… This effect is more dramatic for (R)-5-oxotetrahydrofuran-2-carboxylic acid, resulting in an … complex with the (R)-5-oxotetrahydrofuran-2-carboxylic acid showed no evidence of such H-…
AG KLEES, W BUCKEL - 1991 - degruyter.com
… Summary: 1) (#)-2-Hydroxyglutaryl-l-CoA was synthesised starting from (/?)-5-oxotetrahydrofuran-2carboxylic acid ( -lactone of (JR)-2-hydroxyglutarate) which was converted to the …
Number of citations: 10 www.degruyter.com

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